Diosmetin-d3

Übersicht

Beschreibung

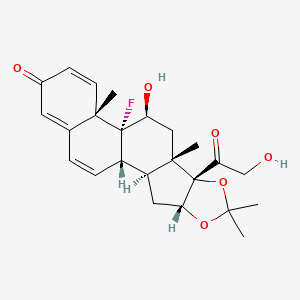

Diosmetin-d3 is a naturally occurring flavonoid compound, specifically an O-methylated flavone. It is the aglycone part of the flavonoid glycosides diosmin, which is found in citrus fruits such as oranges and lemons. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Diosmetin-d3 has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer and cardioprotective effects.

Industry: Used in the formulation of dietary supplements and cosmetics due to its beneficial biological activities.

Wirkmechanismus

Target of Action

Diosmetin, the aglycone part of the flavonoid glycoside diosmin, is known to interact with several targets. It has been reported to exhibit anticancer, antimicrobial, antioxidant, estrogenic, and anti-inflammatory activities . It has also been found to act as a weak TrkB receptor agonist . In hepatocellular carcinoma cells, diosmetin has been shown to regulate cell growth by arresting the cell cycle in the G1 phase by decreasing the expression of BCL2, CDK1, and CCND1 .

Mode of Action

Diosmetin interacts with its targets to bring about a variety of effects. For instance, it inhibits cell proliferation and promotes apoptosis through the STAT3/c-Myc signaling pathway in human osteosarcoma cells . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites .

Biochemical Pathways

Diosmetin affects several biochemical pathways. It has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of the STAT3/c-Myc signaling pathway . Furthermore, it has been found to induce apoptosis through inhibition of the Akt/FoxO1 pathway and promote protective autophagy via the MAPK/JNK signaling pathway .

Pharmacokinetics

After oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The administration of micronized diosmin, in which the particle size is reduced, to healthy volunteers was found to significantly improve the extent of diosmetin intestinal absorption, as shown by the significant increase in its urinary excretion compared to non-micronized diosmin . The volume of distribution of diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .

Result of Action

Diosmetin has been shown to have a variety of molecular and cellular effects. It significantly inhibits cell proliferation, induces cell cycle arrest at G2/M phase, and promotes cell apoptosis in both Saos-2 and U2SO cells . It also downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax .

Action Environment

The action, efficacy, and stability of diosmetin can be influenced by various environmental factors. For instance, diosmetin-3-O-β-d-glucuronide, the major metabolite of diosmin, has been shown to have anti-inflammatory and antioxidant potential using healthy human skin samples kept alive in an organ . Moreover, diosmetin has been found to significantly decrease the mean arterial pressure (MAP), and the effects of diosmetin on the MAP and heart rate were more pronounced in hypertensive rats .

Biochemische Analyse

Biochemical Properties

Diosmetin-d3, like its parent compound Diosmetin, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, Diosmetin has been shown to interact with xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid . It also inhibits the production of inflammatory mediators through modulating related pathways, predominantly the nuclear factor-κB (NF-κB) signaling pathway .

Cellular Effects

This compound may have similar cellular effects to Diosmetin. Diosmetin has been shown to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells . It downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Diosmetin. Diosmetin has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of STAT3/c-Myc signaling pathway .

Dosage Effects in Animal Models

Diosmetin has been shown to exhibit antitumor effects on hepatocellular carcinoma cells by inhibiting cell proliferation via cell cycle arrest and interfering with lipid metabolism .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Diosmetin. Diosmetin has been shown to interfere with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites, such as acetic acid, decanoic acid, glycerol, and L-proline .

Transport and Distribution

After oral administration, Diosmetin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound is likely to follow a similar transport and distribution pattern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diosmetin-d3 can be synthesized through several methods. One common approach involves the methylation of luteolin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of diosmin from citrus fruits, followed by hydrolysis to obtain diosmetin. The hydrolysis process involves the use of acidic or enzymatic conditions to break down diosmin into diosmetin. The resulting diosmetin is then subjected to deuterium exchange to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Diosmetin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Acetylated and benzoylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Diosmetin-d3 is similar to other flavonoids such as luteolin, apigenin, and quercetin. it has unique properties due to its O-methylation and deuterium substitution:

Luteolin: Similar antioxidant and anti-inflammatory properties but lacks the O-methylation present in this compound.

Apigenin: Shares anti-inflammatory and anticancer activities but differs in its hydroxylation pattern.

Quercetin: Known for its strong antioxidant activity but has a different substitution pattern compared to this compound.

This compound stands out due to its enhanced stability and bioavailability, making it a promising compound for various scientific and industrial applications.

Eigenschaften

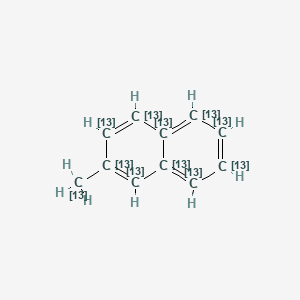

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675866 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189728-54-8 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)